Ribonolactone

Description

Additionally, the Panel concluded the available data are insufficient to make a determination that this compound is safe under the intended conditions of use in cosmetic formulations.

structure given in first source; RN given refers to cpd without isomeric designation

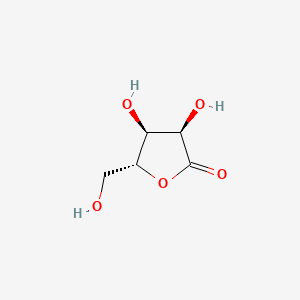

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-BXXZVTAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347750 | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5336-08-3, 3327-63-7 | |

| Record name | (+)-Ribonolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-ribono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 85 °C | |

| Record name | Ribonolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Ribonolactone

This guide provides a comprehensive exploration of the stereochemical intricacies of ribonolactone, a vital chiral building block in organic synthesis.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and advanced analytical techniques for the unambiguous determination of its stereochemistry and absolute configuration.

Introduction: The Significance of this compound in Chiral Synthesis

D-Ribonolactone, a carbohydrate derivative, is a cornerstone in the synthesis of a multitude of biologically significant molecules.[1] Its inherent chirality and multiple stereogenic centers make it an invaluable starting material for the enantioselective synthesis of natural products and pharmaceutical agents, including C-nucleosides that are less susceptible to enzymatic and acid-catalyzed hydrolysis.[1][4] The precise control and confirmation of its stereochemistry are paramount to ensure the desired biological activity and therapeutic efficacy of the final products.

Understanding the Stereoisomers of this compound

This compound, a γ-lactone derived from ribose, possesses three stereogenic centers, giving rise to a family of stereoisomers. The spatial arrangement of the hydroxyl groups relative to the lactone ring defines the specific diastereomer and enantiomer. The D- and L-configurations are determined by the orientation of the hydroxyl group at C4, analogous to the Fischer projection of glyceraldehyde.

Diagram: Stereoisomers of this compound

Caption: Enantiomeric relationship between D- and L-Ribonolactone.

Methodologies for Determining Absolute Configuration

The unambiguous assignment of the absolute configuration of this compound and its derivatives is a critical step in synthetic chemistry. A multi-faceted approach, combining spectroscopic, crystallographic, and chromatographic techniques, provides the most reliable results.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute configuration of crystalline compounds.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.[6][7] This technique provides unequivocal proof of the stereochemistry, serving as a benchmark for other analytical methods.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Obtain a single crystal of the this compound derivative of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.[7] A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group.[7] The phase problem is solved using computational methods to generate an initial electron density map.[7] The atomic model is then built and refined to best fit the experimental data.

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the scattered X-rays, often expressed through the Flack parameter.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry and conformation of molecules in solution.[5][8][9][10][11] While it does not directly provide the absolute configuration, it offers invaluable insights into the spatial relationships between atoms.

-

¹H NMR: Analysis of coupling constants (³J values) can provide information about dihedral angles, helping to deduce the relative configuration of adjacent stereocenters.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments reveal through-space interactions between protons that are close in proximity, aiding in the assignment of relative stereochemistry.[5][8]

-

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): The use of chiral auxiliaries, such as Mosher's acid or Pirkle's alcohol, can lead to the formation of diastereomeric derivatives or solvates that exhibit distinct NMR signals for each enantiomer.[12] This allows for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration based on established models.[12]

Table 1: Key NMR Parameters for Stereochemical Analysis of this compound Derivatives

| NMR Technique | Parameter | Information Gained |

| ¹H NMR | Coupling Constants (³J) | Dihedral angles, relative stereochemistry |

| NOESY/ROESY | NOE/ROE correlations | Through-space proton proximities, relative stereochemistry |

| ¹H and ¹³C NMR with CDAs/CSAs | Chemical shift differences (Δδ) | Enantiomeric purity, potential for absolute configuration assignment |

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers.[13][14][15][16][17] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.[13][14]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose an appropriate chiral stationary phase based on the chemical properties of the this compound derivative. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for separating a wide range of chiral compounds, including lactones.[14]

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal resolution and peak shape.[15]

-

Analysis: Inject the sample onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis or mass spectrometer). The retention times of the enantiomers will differ, allowing for their separation and quantification.

-

Absolute Configuration Assignment: The elution order of the enantiomers can sometimes be correlated with their absolute configuration by comparing it to known standards or by using computational models.

Diagram: Chiral HPLC Workflow

Caption: A simplified workflow for chiral HPLC analysis.

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[18][19] The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chromophore and its local environment.[19] For lactones, the n → π* transition of the carbonyl group typically gives rise to a Cotton effect that can be used to determine the absolute configuration based on empirical rules, such as the lactone sector rule.

Integrated Approach for Unambiguous Assignment

For robust and reliable determination of the absolute configuration of novel this compound derivatives, an integrated approach is strongly recommended. This involves the synergistic use of multiple analytical techniques. For instance, the relative stereochemistry can be determined by NMR, the enantiomers separated and quantified by chiral HPLC, and the absolute configuration of one enantiomer definitively established by X-ray crystallography. This comprehensive strategy provides a self-validating system, ensuring the scientific integrity of the results.

Conclusion

The stereochemistry and absolute configuration of this compound are critical parameters that dictate its utility in the synthesis of complex, biologically active molecules. A thorough understanding and application of the analytical techniques detailed in this guide are essential for researchers and drug development professionals. By employing a multi-pronged, integrated approach, scientists can confidently and accurately characterize these vital chiral building blocks, paving the way for the development of novel therapeutics and other valuable chemical entities.

References

- Xie, X., Tschan, S., & Glorius, F. (2007). Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments. Magnetic Resonance in Chemistry, 45(5), 381-388. [Link]

- Phenomenex. (n.d.). Chiral HPLC Column.

- Pirkle, W. H., Sikkenga, D. L., & Pavlin, M. S. (1977). Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of γ-Lactones Using Chiral 2,2,2-Trifluoro-l-(9-anthryl)ethanol. The Journal of Organic Chemistry, 42(2), 384-387. [Link]

- Temburnikar, K., & Seley-Radtke, K. (2018). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Beilstein Journal of Organic Chemistry, 14, 941-969. [Link]

- Sales, E. S., & Silveira, G. P. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives.

- Temburnikar, K., & Seley-Radtke, K. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 941-969. [Link]

- Sales, E. S., et al. (2015). Synthesis of novel O-acylated-D-ribono-1,5-lactones and structural assignment supported by conventional NOESY-NMR and x-ray analysis. Semantic Scholar. [Link]

- Temburnikar, K., & Seley-Radtke, K. (2018). Structures of D-ribose (1), D-ribono-1,4-lactone (2),...

- Gładkowski, W., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(11), 2849. [Link]

- Sales, E. S., & Silveira, G. P. (2015).

- Sales, E. S., & Silveira, G. P. (2015).

- Pudlo, J. S., & Townsend, L. B. (1990). D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses, 69, 193. [Link]

- Barrero, A. F., et al. (2005). Spectroscopic Methods for the Identification of Sesquiterpene Lactones. Current Organic Chemistry, 9(10), 967-986. [Link]

- Boykin, D. W. (1990). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry, 28(4), 365-366. [Link]

- Evrard, G., et al. (2004). X-ray powder diffraction structure determination of γ-butyrolactone at 180 K: phase-problem solution from the lattice energy minimization with two independent molecules. Journal of Applied Crystallography, 37(3), 451-456. [Link]

- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Gajdoš, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

- Harada, N. (2018).

- van der Graaff, W. N., et al. (2020). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy.

- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

- Snatzke, G. (1968). Circular dichroism in lactones. Tetrahedron Letters, 9(19), 2355-2360. [Link]

- Hanessian, S. (1985). D-ribonolactone in organic synthesis: a review. Semantic Scholar. [Link]

- Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). Recent advances in doping analysis (16). [Link]

- Zhang, X., et al. (2019). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers, 6(12), 1956-1960. [Link]

- Gawroński, J., & Gawrońska, K. (1988). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. In Stereoselective Synthesis (pp. 284-325). Springer, Berlin, Heidelberg. [Link]

- Wikipedia. (n.d.). γ-Butyrolactone.

- Moreno, D., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(22), 16327. [Link]

- D'Arcy, A. (1995). x Ray crystallography.

- de Fátima, A., et al. (2016). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society, 27(9), 1699-1707. [Link]

- Larrosa, I., et al. (2008). Efficient and flexible synthesis of chiral gamma- and delta-lactones. Organic & Biomolecular Chemistry, 6(11), 1945-1947. [Link]

- Kishi, Y., et al. (2003). Stereochemistry of the core structure of the mycolactones. Journal of the American Chemical Society, 125(48), 14704-14705. [Link]

- Williams, G. R., et al. (2020).

- Bingol, K., & Brüschweiler, R. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 23, 84-91. [Link]

- Lórenz-Fonfría, V. A., & Jiskra, J. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 26(11), 3326. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. D-ribonolactone in organic synthesis: a review | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the stereochemistry of gamma-butyrolactones by DPFGSE-NOE experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 10. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered d-Ribonolactone Derivatives - Dialnet [dialnet.unirioja.es]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. csfarmacie.cz [csfarmacie.cz]

- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. Circular dichroism in lactones | Scilit [scilit.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

The Synthesis of D-Ribonolactone from D-Ribose: An In-Depth Technical Guide for Drug Development Professionals

D-Ribonolactone, a key chiral precursor, is a cornerstone in the synthesis of a multitude of biologically active molecules, including antiviral nucleoside analogues and complex natural products. Its strategic importance in drug discovery and development necessitates robust and efficient synthetic methodologies. This guide provides an in-depth technical exploration of the chemical synthesis of D-ribonolactone from the readily available D-ribose, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of D-Ribonolactone

D-ribose, a fundamental component of RNA, serves as the starting material for the synthesis of D-ribonolactone. The transformation of the anomeric carbon of D-ribose from an aldehyde to a lactone provides a stable, yet reactive, scaffold for further chemical modifications. This conversion is pivotal for the construction of complex molecular architectures, particularly in the realm of nucleoside chemistry, where the development of antiviral and anticancer agents is of paramount importance.[1][2] D-ribonolactone's utility as a versatile chiral building block has been demonstrated in the total synthesis of numerous natural products, including malayamycin, varitriol, and neplanocins.[3]

Core Synthetic Strategies: From Classical Oxidation to Modern Catalysis

The synthesis of D-ribonolactone from D-ribose is fundamentally an oxidation reaction. Several methods have been developed over the years, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as scale, desired purity, and available resources.

Bromine Oxidation: The Classical and Scalable Approach

The oxidation of D-ribose with bromine in an aqueous medium is a well-established and reliable method for the synthesis of D-ribonolactone.[4][5] This method is particularly amenable to large-scale production.

Mechanism of Bromine Oxidation:

The reaction proceeds through the oxidation of the hemiacetal form of D-ribose. In a slightly acidic solution, the pyranose form of the sugar is oxidized to a 1,5-lactone without cleavage of the ring.[6] The generally accepted mechanism involves the following key steps:

-

Initial Attack: The reaction is believed to be initiated by the attack of bromine on the ring oxygen of the cyclic hemiacetal form of D-ribose.

-

Intermediate Formation: This leads to the formation of an oxonium ion intermediate.

-

Elimination: Subsequent slow elimination of hydrogen bromide (HBr) from the anomeric carbon results in the formation of the D-ribono-1,4-lactone.[6]

The rate of oxidation can be influenced by the anomeric configuration, with the β-anomer generally reacting faster than the α-anomer.[6]

Experimental Protocol: Bromine Oxidation of D-Ribose [4]

Materials:

-

D-Ribose

-

Sodium Bicarbonate (NaHCO₃)

-

Bromine (Br₂)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

Procedure:

-

A solution of D-ribose and sodium bicarbonate is prepared in water and cooled in an ice-water bath.

-

Bromine is added dropwise to the stirred solution while maintaining the temperature below 20°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the bromine color disappears.

-

The reaction is quenched by the addition of sodium bisulfite.

-

The aqueous solution is then acidified and concentrated under reduced pressure.

-

The crude D-ribonolactone is purified by crystallization from ethanol.

Heterogeneous Catalytic Oxidation: A Greener Alternative

In recent years, the development of more environmentally friendly synthetic methods has led to the exploration of heterogeneous catalytic oxidation of D-ribose. These methods often utilize noble metal catalysts and molecular oxygen as the oxidant, offering advantages in terms of catalyst recyclability and reduced waste generation.

Catalytic Systems and Mechanism:

Commonly used catalysts include palladium-bismuth on carbon (Pd-Bi/C) and gold on alumina (Au/Al₂O₃).[7] The mechanism is believed to involve the dehydrogenation of the hemiacetal or the hydrated aldehyde form of D-ribose on the catalyst surface, followed by the oxidative removal of the chemisorbed hydrogen.

A key challenge in this method is catalyst poisoning by the in-situ formed ribonic acid, which can lead to a decrease in reaction rate over time.[7] Controlling the pH of the reaction medium is therefore crucial for maintaining catalyst activity and achieving high conversions.

Experimental Workflow: Catalytic Oxidation of D-Ribose

Caption: Workflow for the heterogeneous catalytic oxidation of D-ribose.

Other Oxidation Methods

While bromine and catalytic oxidation are the most common methods, other reagents have been explored for the synthesis of D-ribonolactone:

-

Pyridinium Chlorochromate (PCC): PCC can be used to oxidize protected forms of D-ribose, such as 2,3-O-cyclohexylidene-D-ribose, to the corresponding lactone.

-

Hydrogen Peroxide with Iron(II): The oxidation of D-ribose with hydrogen peroxide in the presence of an iron(II) catalyst has also been reported.[8]

-

Dichloroisocyanuric Acid (DCICA) with Ruthenium(III): A catalytic system of DCICA and Ru(III) has been shown to oxidize D-ribose.[2]

The Crucial Role of Protecting Groups in Ribonolactone Synthesis

Due to the polyhydroxy nature of carbohydrates, protecting groups are essential tools to ensure regioselectivity and prevent unwanted side reactions during synthesis.[9] In the context of D-ribonolactone synthesis and its subsequent use, protecting groups serve several key functions:

-

Masking Reactive Hydroxyl Groups: They prevent the oxidation of other hydroxyl groups in the D-ribose molecule.[9]

-

Influencing Reactivity and Stereochemistry: The choice of protecting group can affect the reactivity of the molecule and the stereochemical outcome of subsequent reactions.[10][11]

-

Facilitating Purification: Protected intermediates are often more crystalline and less soluble in water, which can simplify purification.

Common protecting groups used in this context include isopropylidene and cyclohexylidene acetals, which can selectively protect the cis-diols at the C2 and C3 positions of D-ribose.

Protecting Group Strategy Workflow

Caption: General workflow illustrating the use of protecting groups.

Purification and Characterization of D-Ribonolactone

The purification of D-ribonolactone is a critical step in obtaining a high-purity product suitable for drug development. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Common Purification Techniques:

-

Crystallization: This is the most common method for purifying crude D-ribonolactone, often from solvents like ethanol.[4] For protected derivatives, recrystallization from solvents such as ethyl acetate is effective.[4]

-

Chromatography: For smaller scale syntheses or for the removal of closely related impurities, column chromatography on silica gel or reversed-phase C18 columns can be employed.[12]

-

Distillation: While not typically used for the final product, distillation under reduced pressure can be used to purify some of the reagents or intermediates.

Characterization:

The identity and purity of the synthesized D-ribonolactone should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To confirm the presence of the lactone carbonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: As a measure of purity.

Comparative Analysis of Synthetic Methods

| Method | Oxidant | Catalyst | Advantages | Disadvantages |

| Bromine Oxidation | Bromine | None | Well-established, scalable, reliable. | Use of hazardous bromine, formation of acidic byproducts. |

| Catalytic Oxidation | Oxygen | Pd-Bi/C, Au/Al₂O₃ | "Green" method, catalyst is recyclable. | Catalyst poisoning, requires careful pH control.[7] |

| PCC Oxidation | PCC | None | Effective for protected ribose derivatives. | Toxicity of chromium reagents. |

Applications of D-Ribonolactone in Drug Development

D-Ribonolactone is a highly valuable intermediate in the synthesis of a wide range of pharmaceuticals.[3] Its primary application is in the preparation of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.

Synthesis of C-Nucleosides:

C-nucleosides, where the nucleobase is attached to the ribose moiety via a C-C bond, are more resistant to enzymatic and acid-catalyzed hydrolysis compared to their N-nucleoside counterparts.[1] D-ribonolactone is a key starting material for the synthesis of these stable and often highly potent drug candidates.

Example: Precursor to Antiviral Agents

D-ribonolactone serves as a precursor for the synthesis of various antiviral agents. For instance, it is a building block for the synthesis of 5-thio-D-ribose, which can be further elaborated into therapeutic compounds.[13] The ability to introduce modifications at various positions of the this compound ring allows for the generation of diverse libraries of compounds for drug screening.

Conclusion

The synthesis of D-ribonolactone from D-ribose is a critical transformation in the field of medicinal chemistry and drug development. While the classical bromine oxidation method remains a robust and scalable option, modern catalytic approaches offer greener alternatives. A thorough understanding of the reaction mechanisms, the strategic use of protecting groups, and appropriate purification techniques are all essential for the successful and efficient production of this vital chiral precursor. As the demand for novel therapeutics continues to grow, the importance of reliable and efficient syntheses of key intermediates like D-ribonolactone will only increase.

References

- Bolm, C., & Legros, J. (2004). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Angewandte Chemie International Edition, 43(37), 4844-4847.

- TutorChase. Why are protecting groups used in carbohydrate synthesis?

- Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting group strategies in carbohydrate chemistry.

- van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.

- Oscarson, S. (2008). Protective Group Strategies.

- Silveira, G. P., Cardozo, M. L., & Sa, M. M. (2015). D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Current Organic Synthesis, 12(5), 583-607.

- Isbell, H. S. (1963). Oxidation of Aldoses With Bromine. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(5), 453–460.

- Praly, J. P., & El-Khadem, H. S. (2002). An improved synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone. Carbohydrate Research, 337(15), 1411-1416.

- Temburnikar, K., & Seley-Radtke, K. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 911-933.

- Besson, M., & Gallezot, P. (1991). Selective catalytic oxidations of lactose and related carbohydrates. Pure and Applied Chemistry, 63(1), 123-128.

- Kam, B. L., & Bar, G. (2013). Convenient Synthesis of 1,4-Dideoxy-1,4-imino-D-ribitol from D-Ribose. Journal of Carbohydrate Chemistry, 32(5-6), 335-344.

- Jahn, M., & Spiteller, G. (1996). Oxidation of D-(−)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876.

- Williams, J. D., et al. (2005). D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone). Organic Syntheses, 82, 75.

- SciSpace. (2019). Oxidation Kinetics of D-Ribose by μ- PeroxoComplex in Aqueous Medium.

- Singh, A. K., et al. (2012). Kinetics and mechanism of oxidation of D-ribose, D-glucose, and D-fructose by dichloroisocyanuric acid in aqueous acetic acid-perchloric acid mixtures catalyzed by Ru(III). ResearchGate.

- Tishler, M. (1948). Process of purifying lactones. U.S. Patent 2,439,905.

- Mitsui Chemicals Inc. (1998). Lactone purification method. Japanese Patent JP2785363B2.

- Reusch, W. (2014). The Oxidation-Reduction Reactions of Monosaccharides. Chemistry LibreTexts.

- Keresszegi, C., et al. (2007). Oxidation of D-ribose to D-ribonate at different pH. ResearchGate.

- The Organic Chemistry Tutor. (2020). Sugar Acids, Periodic Acid Oxidation, & the Rings of D-Fructose and D-Ribose. YouTube.

- Ellis, M. (2022). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Bridgewater College Digital Commons.

- Liu, C., et al. (2021). Proposed mechanism for the oxidation of lactose. ResearchGate.

- Organic Chemistry Portal. Lactone synthesis.

- Isbell, H. S., & Hudson, C. S. (1932). The course of the oxidation of the aldose sugars by bromine water. Bureau of Standards Journal of Research, 8(3), 327.

- The Canadian Sugar Institute. Purification of Sugar.

- Teledyne ISCO. (2014). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]

- 6. Oxidation of Aldoses With Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tutorchase.com [tutorchase.com]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. researchgate.net [researchgate.net]

- 12. teledynelabs.com [teledynelabs.com]

- 13. An improved synthesis of 5-thio-D-ribose from D-ribono-1,4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Abiotic Synthesis of Ribonolactone on Early Earth: A Technical Guide to Plausible Pathways and Experimental Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of RNA is a cornerstone of the RNA world hypothesis, yet the prebiotic synthesis of its components, particularly ribose, remains a significant challenge due to the sugar's inherent instability. This technical guide explores the abiotic synthesis of D-ribonolactone, an oxidized derivative of ribose, as a potentially more stable precursor for ribonucleotide formation on the early Earth. While direct experimental evidence for dedicated prebiotic pathways to ribonolactone is still emerging, this document synthesizes existing research on ribose synthesis, prebiotic oxidizing agents, and the chemistry of aldonic acids to propose plausible synthetic routes. We will delve into hypothetical pathways involving UV photo-oxidation, mineral-catalyzed oxidation, and the action of reactive oxygen species. This guide provides detailed, albeit speculative, experimental protocols to encourage further investigation into these possibilities. The stability and subsequent reactivity of this compound are also discussed, highlighting its potential advantages in the context of a prebiotic chemical inventory.

Part 1: The Significance of this compound in the RNA World Hypothesis

The RNA world hypothesis posits that RNA, or a similar nucleic acid, was the primary genetic and catalytic molecule for the earliest forms of life.[1] This hypothesis necessitates a plausible prebiotic route to ribonucleotides. The synthesis of ribose, the sugar component of RNA, is a critical bottleneck in this process. The formose reaction, a well-known pathway for synthesizing sugars from formaldehyde, produces ribose in low yields and as part of a complex mixture of other sugars, many of which are unstable.[2] Furthermore, ribose itself is prone to degradation, especially under the alkaline conditions often invoked for the formose reaction.[3]

This compound, the γ-lactone of ribonic acid, represents an oxidized form of ribose. Aldonic acids and their lactones are generally more stable than their corresponding aldoses.[4] This enhanced stability could have been crucial for the accumulation of a pentose precursor on the early Earth. The formation of this compound from ribose would "lock" the sugar in its furanose ring form, which is the conformation required for incorporation into nucleic acids. This guide explores the potential for this compound to have served as a key intermediate, accumulating in prebiotic environments before being converted to ribonucleotides.

Part 2: Plausible Pathways for the Abiotic Synthesis of this compound

The early Earth's atmosphere was likely weakly reducing or neutral, with negligible free oxygen, making atmospheric O₂ an unlikely oxidant for ribose.[3] Therefore, alternative abiotic oxidants must be considered.

Pathway A: Photo-oxidative Synthesis via UV Irradiation

The surface of the early Earth was subjected to a significantly higher flux of ultraviolet (UV) radiation than today.[5][6] This UV light could have driven a variety of photochemical reactions, including redox processes.[7][8] The photo-oxidation of ribose to this compound could have occurred in the presence of photosensitizers or through the generation of reactive oxygen species in sunlit surface waters. The photoreductive homologation of hydrogen cyanide (HCN) using UV light has been shown to produce glycolaldehyde and glyceraldehyde, the precursors to ribose, suggesting a central role for photochemistry in sugar synthesis.[8] It is plausible that continued UV irradiation in the presence of suitable inorganic species could have led to the oxidation of the resulting aldoses.

Logical Relationship: UV-Driven Synthesis of Ribose and its Potential Oxidation

Caption: A plausible photochemical pathway from HCN to this compound.

Pathway B: Mineral-Catalyzed Oxidation

The early Earth's crust was rich in minerals containing transition metals, such as iron and manganese, which can exist in multiple oxidation states.[9] Iron(III) hydroxide oxides, for instance, have been shown to catalyze the condensation of glyceraldehyde to hexoses and also the oxidation of a portion of the glyceraldehyde to glyceric acid, with the concurrent reduction of Fe(III) to Fe(II).[2] This provides a strong precedent for the possibility of Fe(III)-containing minerals catalyzing the oxidation of ribose to ribonic acid, which would readily form this compound. Such reactions could have occurred in various geological settings, including hydrothermal vents or evaporative environments where dissolved minerals would become concentrated.[10][11]

Experimental Workflow: Mineral-Catalyzed Oxidation of Ribose

Caption: Workflow for investigating mineral-catalyzed this compound synthesis.

Pathway C: Oxidation by Reactive Oxygen Species

While molecular oxygen was scarce, other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) could have been generated through photochemical reactions in the atmosphere or through the interaction of water with certain minerals.[12] The oxidation of D-ribose by H₂O₂ in the presence of Fe(II) (Fenton chemistry) has been studied, although these investigations often focus on the degradation of the sugar into smaller fragments.[13] However, under specific, controlled conditions of pH and reactant concentrations, it is conceivable that the oxidation could be steered towards the formation of this compound with some degree of selectivity. The challenge would be to identify plausible prebiotic conditions that favor the desired oxidation over complete degradation.

Part 3: Experimental Protocols for Investigation

The following are hypothetical, detailed protocols designed to serve as a starting point for the experimental investigation of the plausible pathways described above.

Protocol 1: Photo-oxidative Synthesis of this compound

Objective: To investigate the formation of this compound from D-ribose under UV irradiation in the presence of a plausible prebiotic photosensitizer.

Materials:

-

D-Ribose

-

Titanium dioxide (TiO₂, anatase) as a prebiotically plausible photosensitizer

-

Deionized, deoxygenated water

-

UV photoreactor with a broad-spectrum lamp (simulating early sun spectrum)

-

Quartz reaction vessel

-

Analytical standards: D-Ribonolactone

Procedure:

-

Prepare a 10 mM solution of D-ribose in deoxygenated water.

-

Suspend 1 g/L of TiO₂ in the ribose solution.

-

Transfer the suspension to the quartz reaction vessel and seal it.

-

Continuously purge the solution with N₂ for 30 minutes to ensure anoxic conditions.

-

Irradiate the suspension in the photoreactor at a controlled temperature (e.g., 25°C).

-

Withdraw aliquots at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Immediately filter the aliquots to remove the TiO₂.

-

Analyze the filtrate for the presence of this compound and remaining ribose using HPLC with a refractive index detector and by GC-MS after derivatization.

Data Presentation:

| Time (hours) | Ribose Conc. (mM) | This compound Conc. (mM) | Other Products |

| 0 | 10.0 | 0.0 | None detected |

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Protocol 2: Mineral-Catalyzed Oxidation of Ribose

Objective: To determine if Fe(III)-containing minerals can catalyze the oxidation of D-ribose to this compound under simulated prebiotic hydrothermal conditions.

Materials:

-

D-Ribose

-

Ferrihydrite (a plausible prebiotic Fe(III) mineral)

-

Deionized, deoxygenated water

-

pH buffer (e.g., non-biological buffer suitable for pH 5-6)

-

Anaerobic chamber or glove box

-

Sealed reaction vials

Procedure:

-

Inside an anaerobic chamber, prepare a 25 mM solution of D-ribose in the chosen buffer.

-

Add ferrihydrite to the solution to a final concentration of 50 g/L.

-

Aliquot the suspension into sealed reaction vials.

-

Incubate the vials at a constant temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench the reaction by cooling and centrifugation to remove the mineral.

-

Analyze the supernatant for this compound, ribose, and other potential products (e.g., glyceric acid) by HPLC and GC-MS.

-

Analyze the mineral phase for the presence of Fe(II) to confirm redox activity.

Data Presentation:

| Time (hours) | Ribose Conc. (mM) | This compound Conc. (mM) | Fe(II) in solid (%) |

| 0 | 25.0 | 0.0 | 0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 24 | |||

| 48 |

Part 4: Stability and Subsequent Reactivity of this compound

A key motivation for considering this compound as a prebiotic precursor is its potential for greater stability compared to ribose. Aldonic acids and their lactones are not susceptible to the same caramelization reactions that plague aldoses under alkaline conditions.[14] The lactone form is in equilibrium with the open-chain carboxylic acid (ribonic acid), and this equilibrium is pH-dependent.[15] Under acidic to neutral conditions, the lactone is generally favored. This stability would allow for the accumulation of a C5 sugar backbone in various prebiotic environments.

If this compound were to accumulate, it would need to be converted into ribonucleotides to participate in the formation of RNA. This could potentially occur through a series of reactions:

-

Phosphorylation: Direct phosphorylation of this compound, perhaps with phosphate minerals like struvite or through condensing agents, could yield phosphorylated this compound.

-

Activation and Amination: The lactone could be activated (e.g., by forming a thioester) and then undergo amination to form the corresponding ribonamide.

-

Cyclization and Nucleobase Addition: The phosphorylated ribonamide could then be a substrate for cyclization and the subsequent attachment of a nucleobase, forming a ribonucleotide.

These steps are speculative and require experimental validation.

Part 5: Challenges, Future Directions, and Conclusion

The abiotic synthesis of this compound on the early Earth is a compelling but underexplored area of prebiotic chemistry. The primary challenge is the lack of direct experimental evidence and dedicated studies. Future research should focus on:

-

Systematically screening plausible prebiotic oxidants for their ability to convert ribose to this compound with reasonable selectivity.

-

Quantifying the stability of this compound relative to ribose under a wide range of simulated prebiotic conditions (pH, temperature, UV flux).

-

Investigating the subsequent reactivity of this compound to determine if it can be efficiently converted to ribonucleotides under plausible prebiotic conditions.

-

Exploring the potential for the direct synthesis of this compound from prebiotic precursors like formaldehyde and glycolaldehyde, bypassing the formation of free ribose.

Part 6: References

-

Todd, Z. R., & Sasselov, D. D. (2018). Photoredox sugar synthesis plausible on early Earth. Royal Society of Chemistry. [Link]

-

Bernstein, M. (2006). Prebiotic materials from on and off the early Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1474), 1689-1700. [Link]

-

Withers, R. (2018). Photoredox sugar synthesis plausible on early Earth. Chemical Communications Blog. [Link]

-

Wikipedia. (n.d.). Prebiotic atmosphere. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Deamer, D., & Damer, B. (2016). Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth. Life, 6(1), 5. [Link]

-

Kasting, J. F. (2014). The Prebiotic and Early Postbiotic Atmosphere. In Atmospheric Evolution on Inhabited and Lifeless Worlds. Cambridge University Press.

-

Bernstein, M. (2006). Prebiotic materials from on and off the early Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1474), 1689-1702. [Link]

-

Rimmer, P. B., Xu, J., Thompson, S. J., et al. (2021). Timescales for Prebiotic Photochemistry Under Realistic Surface Ultraviolet Conditions. Life, 11(9), 924. [Link]

-

Jahn, M., & Spiteller, G. (1996). Oxidation of D-(-)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876. [Link]

-

Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society, 143(16), 5936-5952. [Link]

-

Weber, A. L. (1992). Prebiotic sugar synthesis: hexose and hydroxy acid synthesis from glyceraldehyde catalyzed by iron(III) hydroxide oxide. Journal of Molecular Evolution, 35(1), 1-6. [Link]

-

Jahn, M., & Spiteller, G. (1996). Oxidation of D-(-)-Ribose with H2O2 and Lipid Hydroperoxides. Zeitschrift für Naturforschung C, 51(11-12), 870-876. [Link]

-

Xu, J., Ritson, D. J., & Sutherland, J. D. (2021). Illuminating Life's Origins: UV Photochemistry in Abiotic Synthesis of Biomolecules. Journal of the American Chemical Society, 143(16), 5936-5952. [Link]

-

Szostak, J. W. (2021). Prebiotic Synthesis of Ribose. Encyclopedia. [Link]

-

Kofoed, J., et al. (2015). Oxidation of D-ribose to D-ribonate at different pH. ResearchGate. [Link]

-

Reusch, W. (2014). The Oxidation-Reduction Reactions of Monosaccharides. Chemistry LibreTexts. [Link]

-

Coulon, R. J. R. (2025). Origin of Life Theory - Studies of Prebiotic Chemical Reactions. Theses. [Link]

-

Isbell, H. S., & Frush, H. L. (1931). Preparation and properties of aldonic acids and their lactones and basic calcium salts. Bureau of Standards Journal of Research, 6(6), 1145. [Link]

-

Orgel, L. E. (2004). Prebiotic Chemistry and the Origin of the RNA World. Critical Reviews in Biochemistry and Molecular Biology, 39(2), 99-123. [Link]

-

Cann, M., et al. (2012). Production and effect of aldonic acids during enzymatic hydrolysis of lignocellulose at high dry matter content. Biotechnology for Biofuels, 5(1), 26. [Link]

-

Wikipedia. (n.d.). Aldonic acid. In Wikipedia. Retrieved January 10, 2026, from [Link]

-

Usman, M., et al. (2024). Inorganic Fe-O and Fe-S oxidoreductases: paradigms for prebiotic chemistry and the evolution of enzymatic activity in biology. Frontiers in Chemistry, 12, 1349020. [Link]

-

Danger, G., et al. (2012). Theoretical studies about an extraterrestrial origin of prebiotic species. ResearchGate. [Link]

-

Bada, J. L. (2013). Prebiotic Chemistry on the Primitive Earth. In The Astrobiological Perspective. Oxford University Press.

-

Cleaves, H. J. (2012). Prebiotic Chemistry: Geochemical Context and Reaction Screening. Life, 2(1), 1-19. [Link]

-

Al-Malki, M., et al. (2023). Aldonic and alduronic acids and lactone monomers. ResearchGate. [Link]

-

Jiang, T., et al. (2020). The Proposed Molecular Mechanisms Used by Archaea for Fe(III) Reduction and Fe(II) Oxidation. Frontiers in Microbiology, 11, 595738. [Link]

-

Tor, J. M., et al. (2001). Acetate Oxidation Coupled to Fe(III) Reduction in Hyperthermophilic Microorganisms. Applied and Environmental Microbiology, 67(3), 1363-1365. [Link]

-

Usman, M., et al. (2024). Inorganic Fe-O and Fe-S oxidoreductases: paradigms for prebiotic chemistry and the evolution of enzymatic activity in biology. Frontiers in Chemistry, 12, 1349020. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Prebiotic sugar synthesis: hexose and hydroxy acid synthesis from glyceraldehyde catalyzed by iron(III) hydroxide oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prebiotic atmosphere - Wikipedia [en.wikipedia.org]

- 4. Aldonic acid - Wikipedia [en.wikipedia.org]

- 5. Photoredox sugar synthesis plausible on early Earth | Research | Chemistry World [chemistryworld.com]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inorganic Fe-O and Fe-S oxidoreductases: paradigms for prebiotic chemistry and the evolution of enzymatic activity in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Proposed Molecular Mechanisms Used by Archaea for Fe(III) Reduction and Fe(II) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetate Oxidation Coupled to Fe(III) Reduction in Hyperthermophilic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Oxidation of D-(-)-Ribose with H2O2 and Lipid Hydroperoxides | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Timescales for Prebiotic Photochemistry Under Realistic Surface Ultraviolet Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production and effect of aldonic acids during enzymatic hydrolysis of lignocellulose at high dry matter content - PMC [pmc.ncbi.nlm.nih.gov]

The Ribonolactone Postulate: A Chemically Stabilized Scaffold for the Genesis of an RNA World

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA world hypothesis, a cornerstone of origin of life research, posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. However, the hypothesis is beleaguered by the inherent instability and problematic prebiotic synthesis of its core component, D-ribose. This technical guide explores the viability of D-ribono-1,4-lactone, a cyclic ester derivative of ribose, as a chemically robust and prebiotically plausible alternative precursor for the sugar-phosphate backbone of primordial informational polymers. We will delve into the chemical rationale for considering ribonolactone, its potential advantages in stability and non-enzymatic polymerization, and outline key experimental avenues to validate this postulate. This document is intended to serve as a comprehensive resource for researchers investigating the chemical origins of life and for professionals in drug development exploring novel nucleic acid analogues.

The Ribose Conundrum in the RNA World Hypothesis

The RNA world hypothesis is a compelling model for the origin of life, suggesting that RNA molecules were the first to both store genetic information and catalyze biochemical reactions.[1][2] This dual functionality elegantly addresses the "chicken-and-egg" problem of whether proteins or nucleic acids came first.[2] The discovery of ribozymes, RNA molecules with catalytic activity, provided strong support for this hypothesis.[3]

However, a significant challenge to the RNA world hypothesis lies in the prebiotic availability and stability of D-ribose, the sugar component of the RNA backbone.[3][4]

1.1. The Instability of Ribose

Ribose is notoriously unstable, particularly under the presumed conditions of the prebiotic Earth. It has a short half-life, especially in neutral or alkaline solutions, and is prone to degradation and isomerization into a complex mixture of other sugars.[5] This instability makes the accumulation of sufficient quantities of ribose for the formation of RNA a major hurdle.

1.2. The Challenge of Prebiotic Ribose Synthesis

The formose reaction, the most commonly cited prebiotic pathway for sugar synthesis from formaldehyde, produces a complex and largely intractable mixture of sugars, with ribose being a minor and unstable component.[5] Furthermore, the conditions required for the formose reaction are often incompatible with the stable formation of nucleobases.[5]

These fundamental problems with ribose have led many researchers to explore the possibility of a "pre-RNA world" with a more stable and accessible genetic polymer.[6][7]

This compound: A Hypothetical Precursor with Enhanced Stability

We propose D-ribono-1,4-lactone as a compelling, albeit hypothetical, candidate for a prebiotic precursor to the sugar backbone of an early genetic polymer. This compound is the γ-lactone of D-ribonic acid and is structurally related to ribose.

Figure 1: Chemical Structures of D-Ribose and D-Ribono-1,4-lactone

Caption: Comparison of the chemical structures of D-ribose and D-ribono-1,4-lactone.

2.1. Enhanced Stability of the Lactone Ring

The defining feature of this compound is its five-membered lactone ring. Lactones are generally more stable than their corresponding open-chain hydroxy aldehydes (like ribose). The cyclic ester structure of the lactone is less susceptible to the isomerization and degradation pathways that plague ribose. While lactones can undergo hydrolysis to the open-chain carboxylic acid, this process is often reversible and can be influenced by environmental factors such as pH and temperature.

| Compound | Key Structural Feature | Primary Instability Pathway | Hypothesized Prebiotic Advantage |

| D-Ribose | Hemiacetal | Epimerization and degradation | Low |

| D-Ribono-1,4-lactone | Lactone (cyclic ester) | Hydrolysis (reversible) | Higher stability, potential for accumulation |

2.2. Prebiotic Synthesis Plausibility

While the prebiotic synthesis of this compound has not been extensively studied, its formation from simple precursors under plausible prebiotic conditions is conceivable. Potential pathways could involve the oxidation of aldopentoses formed in formose-like reactions, or through pathways involving cyanohydrin chemistry, which is considered a key process in prebiotic synthesis.[8] Further research into these synthetic routes is a critical next step.

A Hypothetical Pathway to a this compound-Based Informational Polymer

The central thesis of the this compound postulate is that this molecule could have served as a scaffold for the non-enzymatic assembly of a genetic polymer. This process would involve the attachment of nucleobases and subsequent polymerization.

Figure 2: Hypothetical Pathway from this compound to a Pre-RNA Polymer

Caption: A proposed pathway for the formation of a pre-RNA polymer from this compound.

3.1. Formation of this compound-Based Nucleosides

A crucial step would be the attachment of nucleobases to the this compound scaffold. Modern organic synthesis has demonstrated the utility of D-ribonolactone in the synthesis of C-nucleosides.[9] C-nucleosides, where the nucleobase is attached to the sugar via a C-C bond instead of a C-N bond, are known to be more resistant to hydrolysis than their N-nucleoside counterparts found in RNA.[9] This enhanced stability would be a significant advantage in a prebiotic environment.

3.2. Non-Enzymatic Polymerization

The polymerization of activated this compound-nucleoside analogues could proceed through non-enzymatic ligation. This process, which has been demonstrated for RNA oligomers, involves the joining of short, activated chains on a template strand.[7][10] The hydroxyl groups on the this compound backbone could be activated, for example, by phosphorylation, to facilitate the formation of phosphodiester-like linkages.

Experimental Protocols for Investigating the this compound Postulate

To move the this compound postulate from a hypothesis to a testable theory, a series of focused experiments are required.

4.1. Protocol for Investigating the Prebiotic Synthesis of this compound

Objective: To determine if D-ribono-1,4-lactone can be synthesized from simple prebiotic precursors under plausible early Earth conditions.

Methodology:

-

Reaction Setup: Prepare aqueous solutions of plausible prebiotic feedstock molecules, such as formaldehyde, glycolaldehyde, and glyceraldehyde, in the presence of potential catalysts like borate minerals or clays.

-

Reaction Conditions: Subject the reaction mixtures to a range of simulated prebiotic conditions, including varying pH (4-9), temperature (40-100°C), and wet-dry cycles.

-

Analysis: At regular intervals, analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of this compound and other sugar derivatives.

-

Isotopic Labeling: Utilize 13C-labeled precursors to trace the reaction pathways and confirm the de novo synthesis of this compound.

4.2. Protocol for Assessing the Hydrolytic Stability of this compound

Objective: To compare the stability of D-ribono-1,4-lactone to D-ribose under simulated prebiotic conditions.

Methodology:

-

Sample Preparation: Prepare solutions of D-ribono-1,4-lactone and D-ribose at equal concentrations in buffered aqueous solutions across a range of pH values (e.g., 5, 7, and 9).

-

Incubation: Incubate the samples at various temperatures relevant to prebiotic environments (e.g., 25°C, 50°C, and 80°C).

-

Time-Course Analysis: At defined time points, withdraw aliquots from each sample and analyze the concentration of the remaining lactone or ribose using HPLC.

-

Kinetic Analysis: Determine the half-life of each compound under the different conditions to quantitatively compare their stability.

4.3. Protocol for Non-Enzymatic Ligation of this compound-Based Oligomers

Objective: To investigate the potential for activated this compound-nucleoside analogues to undergo template-directed, non-enzymatic ligation.

Methodology:

-

Synthesis of Monomers: Synthesize and purify activated C-nucleoside analogues of this compound, for example, with a 5'-phosphate group activated with an imidazole derivative.

-

Template-Primer Design: Design and synthesize short template and primer oligonucleotides with a this compound-based backbone.

-

Ligation Reaction: Combine the template, primer, and activated monomers in a buffered solution containing a divalent cation (e.g., Mg2+), which is often required for non-enzymatic replication.[11]

-

Analysis of Ligation Products: Analyze the reaction products over time using polyacrylamide gel electrophoresis (PAGE) to detect the formation of longer, ligated oligomers.

Future Directions and Implications

The exploration of this compound as a prebiotic precursor opens up several exciting avenues for future research.

-

Computational Modeling: Quantum mechanical and molecular dynamics simulations can be employed to investigate the thermodynamics and kinetics of this compound synthesis, hydrolysis, and polymerization, providing theoretical support for experimental studies.[8][12]

-

Alternative Backbones: The this compound framework allows for the exploration of a variety of potential backbone linkages beyond the canonical 3'-5' phosphodiester bond of RNA.

-

Drug Development: The synthesis and study of this compound-based nucleic acid analogues could lead to the development of novel therapeutic oligonucleotides with enhanced stability and biological activity. The inherent stability of C-nucleosides derived from this compound makes them attractive candidates for antisense and RNAi applications.[9]

Conclusion

The instability of ribose presents a significant challenge to the RNA world hypothesis. D-ribono-1,4-lactone offers a chemically plausible and potentially more stable alternative for the sugar backbone of a primordial genetic polymer. While the this compound postulate is currently hypothetical, it provides a clear and testable framework for future research into the chemical origins of life. The experimental protocols outlined in this guide offer a starting point for the systematic investigation of this intriguing possibility. A deeper understanding of the prebiotic chemistry of this compound and its derivatives could not only shed light on the emergence of life but also inspire the design of novel nucleic acid-based therapeutics.

References

- Alberts B, Johnson A, Lewis J, et al. Molecular Biology of the Cell. 4th edition. New York: Garland Science; 2002. The RNA World and the Origins of Life.

- Benner SA, Hutter D. Phosphates, minerals, and abiotic organic synthesis. Accounts of Chemical Research. 2002;35(3):153-162.

- Bowman JC, Hud NV, Williams LD. The Ribosome Challenge to the RNA World. Journal of Molecular Evolution. 2015;80(3-4):141-146.

- D'Alpaos M, Silveira GP, et al. D-Ribonolactone, A Versatile Synthetic Precursor of Biologically Relevant Scaffolds. Molecules. 2021;26(16):4954.

- Eschenmoser A. Chemical etiology of nucleic acid structure. Science. 1999;284(5423):2118-2124.

- Joyce GF. The antiquity of RNA-based evolution.

- Joyce GF, Orgel LE. Prospects for understanding the origin of the RNA world. In: Gesteland RF, Cech TR, Atkins JF, editors. The RNA World. 2nd ed. Cold Spring Harbor (NY)

- Klyce B. The RNA World and other origin-of-life theories. Cosmic Ancestry.

- Khan Academy. RNA world. Natural selection.

- Mansy SS, Szostak JW. Non-enzymatic template-directed RNA synthesis inside model protocells. Proceedings of the National Academy of Sciences of the United States of America. 2008;105(36):13351-13355.

- Menor-Salván C. Computational Studies of Prebiotic Systems.

- Miller SL. A production of amino acids under possible primitive earth conditions. Science. 1953;117(3046):528-529.

- Neveu M, Kim HJ, Benner SA. The "strong" RNA world hypothesis: fifty years old. Astrobiology. 2013;13(4):391-403.

- Orgel LE. Prebiotic chemistry and the origin of the RNA world. Critical Reviews in Biochemistry and Molecular Biology. 2004;39(2):99-123.

- Powner MW, Gerland B, Sutherland JD. Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions.

- Ricardo A, Carrigan MA, Olcott AN, Benner SA. Borate minerals stabilize ribose. Science. 2004;303(5655):196.

- Ritson D, Sutherland JD. Prebiotic synthesis of simple sugars by photoredox systems chemistry.

- Robertson MP, Joyce GF. The origins of the RNA world. Cold Spring Harbor Perspectives in Biology. 2012;4(5):a003608.

- Shapiro R. Prebiotic cytosine synthesis: a critical analysis and implications for the origin of life.

- Szostak JW. The eightfold path to non-enzymatic RNA replication. Journal of Systems Chemistry. 2012;3:2.

- Zhou L, O'Flaherty DK, Szostak JW. Template-Directed Copying of RNA by Non-enzymatic Ligation. Angewandte Chemie (International ed. in English). 2020;59(36):15682-15687.

- Wikipedia. RNA world.

Sources

- 1. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apologeticspress.org [apologeticspress.org]

- 3. The Origins of the RNA World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RNA World and the Origins of Life - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prebiotic Chemistry: Geochemical Context and Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA world - Wikipedia [en.wikipedia.org]

- 7. The RNA World and other origin-of-life theories. by Brig Klyce [panspermia.org]

- 8. researchgate.net [researchgate.net]

- 9. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 10. Synthesis of Phospholipids Under Plausible Prebiotic Conditions and Analogies with Phospholipid Biochemistry for Origin of Life Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Prebiotic Formation of Ribonolactone: A Cornerstone for the RNA World

Abstract

The RNA World hypothesis, a cornerstone of origin-of-life research, posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. This hypothesis critically hinges on the prebiotically plausible formation of its constituent building blocks, particularly the sugar ribose. However, the abiotic synthesis of ribose is fraught with challenges, including low yields from non-specific reactions and inherent instability. This technical guide delves into the core chemical pathways proposed for the formation of ribose and its key derivative, ribonolactone, under conditions simulating the early Earth. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, examining how geochemical conditions and energetic inputs could have overcome the kinetic and thermodynamic barriers to forming these essential molecules. This guide synthesizes current research on the formose reaction, the stabilizing role of minerals, and the integrated "cyanosulfidic" systems chemistry, culminating in a focused analysis of the plausible oxidative pathways leading to this compound—a potentially more stable and reactive intermediate for ribonucleotide assembly.

Part 1: The Genesis of Sugars – The Formose Reaction and Its Limitations

The journey to ribose begins with one of the simplest and most abundant prebiotic molecules: formaldehyde (CH₂O). The formose reaction, first described by Aleksandr Butlerov in 1861, describes the polymerization of formaldehyde under basic conditions to produce a complex mixture of sugars.[1][2] This reaction is considered a primary candidate for prebiotic sugar synthesis due to its reliance on a simple C1 feedstock molecule plausibly present on the early Earth.[3][4]

The reaction proceeds through a series of aldol additions, retro-aldol reactions, and isomerizations.[1][5] It is autocatalytic, meaning a product of the reaction, glycolaldehyde (a C2 sugar), catalyzes the further condensation of formaldehyde, accelerating the process after an initial induction period.[1]

Causality in the Formose Reaction: A Double-Edged Sword

The very nature of the formose reaction that makes it prebiotically plausible—its ability to generate complexity from a simple precursor without specific enzymes—is also its greatest downfall.

-

The Selectivity Problem : The reaction network is notoriously non-specific, producing a complex, tar-like mixture of various aldoses and ketoses with different chain lengths, of which ribose constitutes only a small fraction (often less than 1%).[4][5] This raises a significant challenge: how could ribose have been selectively accumulated for subsequent steps in RNA synthesis?

-

The Stability Problem : Ribose is the least stable of the aldopentoses.[6] Under the alkaline conditions that promote the formose reaction, ribose and other sugars are quickly degraded into a complex mixture of non-biological materials, often referred to as "asphalt."[4]

These fundamental issues have led researchers to conclude that the formose reaction, in a simple aqueous environment, is insufficient to explain the prebiotic abundance of ribose.[4] This necessitates the inclusion of other environmental factors that could have provided the required selectivity and stability.

Part 2: Achieving Stability and Selectivity Through Geochemical Scaffolding

For ribose to accumulate in any meaningful quantity, it must be protected from the degradation pathways inherent to the aqueous conditions of its formation. Field-proven insights point to the critical role of minerals, which were abundant on the primitive Earth.

The Borate Hypothesis: A Geochemical Safe Harbor for Ribose

Laboratory experiments have demonstrated that borate minerals, such as colemanite and ulexite, can selectively stabilize ribose.[6][7][8] This provides a compelling geochemical solution to the stability problem.

Mechanism of Stabilization : Borate preferentially forms cyclic ester complexes with the cis-diols on furanose rings. Ribose is unique among the aldopentoses in its ability to present cis-diols on both its C1-C2 and C2-C3 positions in its five-membered furanose form, which is the form required for RNA. This specific geometric fit leads to the formation of stable 2,3- and 3,5-borate complexes.[6][9] This complexation effectively sequesters ribose, protecting it from isomerization and degradation reactions that plague other sugars in the formose mixture.[6]

The presence of borate not only stabilizes ribose but also shifts the equilibrium of the formose reaction, favoring the formation of pentoses.[1] This dual function of stabilization and selection makes borate-rich environments, such as evaporitic basins or hydrothermal fields on the early Earth, highly plausible locations for the accumulation of ribose.[8][10]

Data Presentation: The Effect of Borate on Pentose Stability

| Pentose | Relative Stability (No Borate) | Relative Stability (with Borate) | Plausible Reasoning for Differential Stabilization |

| Ribose | Least Stable | Most Stable | Strong complexation via cis-diols at C2 and C3 of the furanose form.[6] |

| Arabinose | More Stable | Moderately Stabilized | Can form complexes, but the geometry is less favorable than with ribose. |

| Xylose | More Stable | Moderately Stabilized | Lacks the cis-diol configuration in its preferred chair conformation. |

| Lyxose | More Stable | Moderately Stabilized | Lacks the cis-diol configuration for strong borate binding. |

Part 3: An Integrated System – The Cyanosulfidic Protometabolism

While mineral stabilization addresses key challenges, another school of thought posits that the building blocks of life did not arise from separate, distinct chemical pathways but rather from a unified chemical system. The "cyanosulfidic" protometabolism, proposed by John Sutherland and colleagues, offers a compelling systems chemistry approach where precursors for ribonucleotides, amino acids, and lipids emerge from a common set of feedstocks and reactions.[11][12]

This pathway circumvents the problematic direct condensation of pre-formed ribose and nucleobases. Instead, it builds the sugar and base components in an integrated fashion.

Core Pathway :

-

Feedstocks : The system is fueled by simple, prebiotically plausible molecules like hydrogen cyanide (HCN), cyanamide, and hydrogen sulfide (H₂S).[11][12]

-

Energy Source : The reactions are driven by ultraviolet (UV) light, which was abundant on the early Earth's surface in the absence of an ozone layer.[13][14]

-

Key Intermediates : Through a series of reactions involving phosphate catalysis and photoredox cycling, glycolaldehyde and glyceraldehyde are formed. These C2 and C3 sugars do not proceed through a messy formose reaction. Instead, they react with cyanamide to form a key intermediate: 2-aminooxazole .[11]

-

Formation of RAO : 2-aminooxazole then reacts with glyceraldehyde to form ribose aminooxazoline (RAO) . RAO is a crucial intermediate that contains both the ribose framework and a precursor to the pyrimidine nucleobase, effectively solving the difficult N-glycosidic bond formation problem.

Logical Flow: Cyanosulfidic Pathway to Ribonucleotide Precursors

Caption: Cyanosulfidic pathway from simple feedstocks to key biological precursors.

Part 4: The Emergence of this compound – A Plausible Oxidative Transformation

While ribose is the canonical sugar of RNA, its direct use in non-enzymatic polymerization presents challenges. An alternative is the formation of this compound, the cyclic ester of ribonic acid. Aldonolactones are known to be versatile synthetic precursors. The formation of this compound from ribose involves the oxidation of the C1 aldehyde group to a carboxylic acid, which then readily cyclizes.